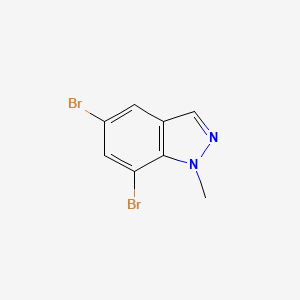

5,7-Dibromo-1-methyl-1H-indazole

説明

5,7-Dibromo-1-methyl-1H-indazole is a brominated indazole derivative featuring a methyl group at the 1-position and bromine atoms at the 5- and 7-positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines electron-withdrawing bromine substituents with a lipophilic methyl group, enhancing its reactivity in cross-coupling reactions and influencing its pharmacokinetic properties.

特性

分子式 |

C8H6Br2N2 |

|---|---|

分子量 |

289.95 g/mol |

IUPAC名 |

5,7-dibromo-1-methylindazole |

InChI |

InChI=1S/C8H6Br2N2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3 |

InChIキー |

YAVXPMBFZJSGHS-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=C(C=C2Br)Br)C=N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 5 and 7 positions.

Industrial Production Methods: While specific industrial production methods for 5,7-Dibromo-1-methyl-1H-indazole are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions: 5,7-Dibromo-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution Products: Compounds with different substituents replacing the bromine atoms.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Debrominated indazole derivatives.

科学的研究の応用

Chemistry: 5,7-Dibromo-1-methyl-1H-indazole is used as an intermediate in the synthesis of various organic compounds. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, 5,7-Dibromo-1-methyl-1H-indazole is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, coatings, and polymers.

作用機序

The mechanism of action of 5,7-Dibromo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine atoms and the indazole ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed biological effects.

類似化合物との比較

5,7-DIBROMO-1H-INDAZOLE (Parent Compound)

- Structure : Lacks the methyl group at the 1-position, making it the parent compound.

- Molecular Formula : C₇H₄Br₂N₂; Molecular Weight : 275.93 g/mol .

- Key Differences : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the methylated derivative.

- Applications : Acts as a precursor for synthesizing brominated indazole derivatives, including 5,7-Dibromo-1-methyl-1H-indazole .

5-Bromo-1-(phenylmethyl)-1H-indazole

- Structure : Features a benzyl (phenylmethyl) group at the 1-position and a single bromine at position 5.

- Molecular Formula : C₁₄H₁₁BrN₂; Molecular Weight : 287.16 g/mol .

- Key Differences: Reduced bromination (mono-bromo vs. di-bromo) alters electronic properties.

- Applications : Explored in medicinal chemistry for its scaffold flexibility in drug development .

5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

- Structure : Contains a protective (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position and an additional methyl group at position 6.

- Molecular Formula : C₁₄H₂₀Br₂N₂OSi; Molecular Weight : 420.21 g/mol .

- Key Differences :

- The SEM group is used to protect reactive sites during synthesis, enabling selective functionalization.

- Higher molecular weight and complexity impact solubility (typically stored in DMSO for research use).

- Applications : Primarily used in research settings for intermediate synthesis .

1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one

- Structure : Partially saturated indazole ring with a ketone group at position 5 and a methyl group at position 1.

- Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .

- Key Differences: Ring saturation reduces aromaticity, altering reactivity and electronic properties.

- Applications : Investigated for neuroprotective and anti-inflammatory effects .

5,7-Dibromo-1,2-dihydro-3H-indazol-3-one

- Structure : Dihydroindazole with a ketone at position 3 and bromine at positions 5 and 7.

- Molecular Formula : C₇H₄Br₂N₂O; Molecular Weight : 289.93 g/mol .

- Key Differences :

- The ketone group at position 3 increases polarity, affecting solubility and metabolic stability.

- Reduced aromaticity compared to fully unsaturated indazoles.

- Applications: Potential use in kinase inhibitor development due to its electron-deficient scaffold .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Bromine Positions | Key Applications |

|---|---|---|---|---|---|---|

| 5,7-Dibromo-1-methyl-1H-indazole | Not Provided | C₈H₆Br₂N₂ | ~289.95 | 1-methyl | 5, 7 | Drug intermediate synthesis |

| 5,7-DIBROMO-1H-INDAZOLE | 50477-28-6 | C₇H₄Br₂N₂ | 275.93 | None | 5, 7 | Precursor for derivatives |

| 5-Bromo-1-(phenylmethyl)-1H-indazole | L003582 | C₁₄H₁₁BrN₂ | 287.16 | 1-benzyl | 5 | Medicinal chemistry research |

| SEM-protected derivative | 1973503-49-9 | C₁₄H₂₀Br₂N₂OSi | 420.21 | 1-SEM, 6-methyl | 5, 7 | Research intermediates |

| 1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one | Not Provided | C₈H₁₀N₂O | 150.18 | 1-methyl, 5-ketone | None | Neuroprotective agents |

| 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | Not Provided | C₇H₄Br₂N₂O | 289.93 | 3-ketone | 5, 7 | Kinase inhibitor candidates |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。